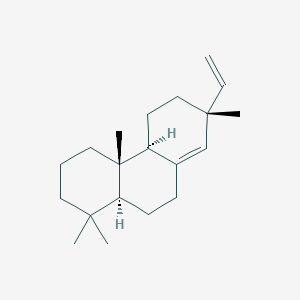
Sandaracopimaradiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sandaracopimaradiene is a natural compound that belongs to the diterpene family. It is found in the resin of various conifers, including the sandarac tree (Tetraclinis articulata), which is native to North Africa and the Mediterranean region. This compound has been the subject of scientific research due to its potential therapeutic properties and its ability to serve as a precursor for the synthesis of other bioactive compounds.
Wissenschaftliche Forschungsanwendungen
Immune System Modulation
Sandaracopimaradiene has been studied for its effects on the immune system, specifically in dendritic cell function. This compound-3beta-ol, a derivative, was found to activate human dendritic cells, enhancing their capacity to stimulate T cells and promoting a shift towards a Th1 cell response. This indicates potential use in immunotherapy, particularly in cancer treatment (Takei et al., 2008).
Antiprotozoal Activity
Research has identified this compound diterpenoids with weak antiprotozoal activity. This suggests potential applications in treating diseases caused by protozoan parasites, although the activity was not strong enough to suggest immediate therapeutic use (Camacho et al., 2001).
Anti-Inflammatory Properties
This compound and its derivatives have shown promising anti-inflammatory effects. In particular, these compounds inhibited nitric oxide production in lipopolysaccharide-stimulated cells, suggesting potential applications in treating inflammatory diseases (Tungcharoen et al., 2019).
Anthelmintic Activity
This compound has been identified as effective against helminths, showing potential as an anthelmintic agent. This could be significant in treating parasitic worm infections (Van Puyvelde et al., 2018).
Antioxidant and Anticancer Effects
Studies have found that certain this compound derivatives exhibit antioxidant properties and can protect cells from oxidative stress-induced damage. This suggests potential roles in preventing or treating oxidative stress-related diseases, including certain types of cancer (Lin et al., 2010).
Antimicrobial and Antifungal Activities
This compound compounds have demonstrated antimicrobial and antifungal activities, including against emerging pathogens like Candida auris. This highlights their potential in developing new antimicrobial and antifungal therapies (Panda et al., 2022).
Biosynthesis of Phytoalexins
In plants, this compound is involved in the biosynthesis of phytoalexins, compounds that contribute to plant defense against pathogens. Understanding this process can aid in agricultural practices and plant protection strategies (Wu et al., 2013).
Neuroprotective Potential
Recent studies indicate that this compound derivatives may have neuroprotective effects, particularly in the context of Alzheimer's disease. They have been shown to reduce the aggregation of beta-amyloid, suggesting a potential role in AD treatment or prevention (Yeo et al., 2023).
Eigenschaften
CAS-Nummer |
1686-56-2 |
|---|---|
Molekularformel |
C7H15O5P |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
(4aS,4bS,7R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19-,20+/m0/s1 |
InChI-Schlüssel |
XDSYKASBVOZOAG-QGZVKYPTSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=C |
SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)







